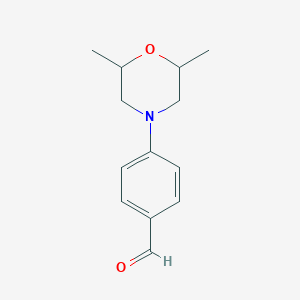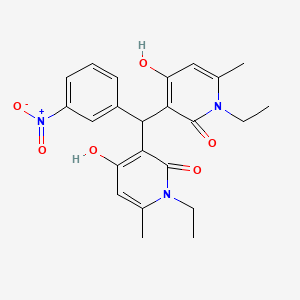
(2S,3R)-4-methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-4-methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic acid, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound specifically targets the Bruton's tyrosine kinase (BTK) enzyme, which plays a crucial role in the survival and proliferation of cancer cells.
Applications De Recherche Scientifique
Catalytic Synthesis : This compound is used in the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters. This process yields substituted pyridines efficiently and with high regioselectivity, making it relevant in organic synthesis (Neely & Rovis, 2014).
Extraction in Biochemical Processes : Reactive extraction techniques have been developed to recover carboxylic acids like pyridine-2-carboxylic acid from dilute aqueous solutions, such as fermentation broths. This is important for the production of pharmaceuticals and nutritional supplements (Datta & Kumar, 2014).
Synthesis of Bioactive Compounds : Organocatalytic approaches for synthesizing spiro[pyrrolidin-3,3'-oxindoles], which exhibit significant biological activities, involve this compound. These synthesis methods are valuable for medicinal chemistry and drug discovery (Chen et al., 2009).
Pesticide Development : Certain pyridine derivatives, including those related to the subject compound, have been investigated for their insecticidal properties against pests like the cowpea aphid. This research is critical for developing new, effective insecticides (Bakhite et al., 2014).
Antimicrobial Activities : Studies on pyridine derivatives, including pyridine-2-carboxylic acid and its derivatives, have shown promising antibacterial and antifungal activities. Such research is important for the development of new antimicrobial agents (Tamer et al., 2018).
Propriétés
IUPAC Name |
(2S,3R)-4-methyl-5-oxo-3-pyridin-3-ylmorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-13-8(14)6-17-10(11(15)16)9(13)7-3-2-4-12-5-7/h2-5,9-10H,6H2,1H3,(H,15,16)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCRLFLFIRFVDC-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(OCC1=O)C(=O)O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](OCC1=O)C(=O)O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


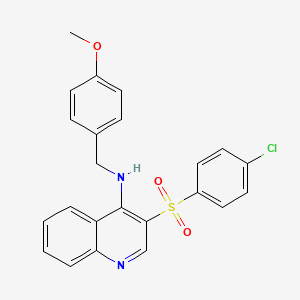
![(5Z)-1-butyl-4-methyl-2,6-dioxo-5-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2825977.png)
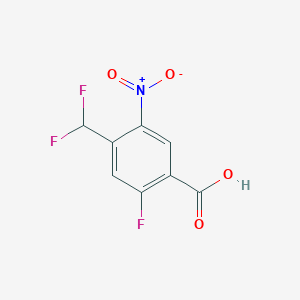

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2825984.png)
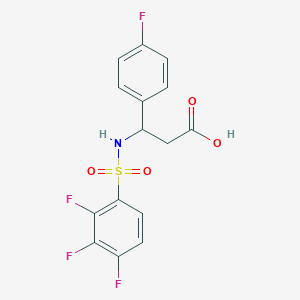
![1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2825987.png)
![Ethyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2825988.png)
![2-[(4-Chlorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2825989.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2825990.png)
